molecular formula C12H21N3O2S B261725 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine

4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine

Cat. No. B261725
M. Wt: 271.38 g/mol
InChI Key: OURWRGVTHHYWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine is a chemical compound that belongs to the class of sulfonylpiperidines. This compound has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine has been used in scientific research for various applications. One of the primary applications of this compound is in the field of neuroscience. It has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential as a pain reliever, as it has been shown to have analgesic properties.

Mechanism of Action

The mechanism of action of 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes in the brain, which are involved in the breakdown of neurotransmitters such as dopamine and acetylcholine. By inhibiting these enzymes, 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine may increase the levels of these neurotransmitters in the brain, leading to improved cognitive function and pain relief.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine has several biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect the brain from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the brain and other parts of the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine in lab experiments is its potential as a therapeutic agent for the treatment of neurodegenerative disorders and pain relief. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may have therapeutic potential in other areas of medicine. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the study of 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine. One area of research is the further exploration of its potential as a therapeutic agent for the treatment of neurodegenerative disorders and pain relief. Additionally, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Other areas of research may include the development of new synthesis methods for this compound and the exploration of its potential in other areas of medicine.

Synthesis Methods

The synthesis of 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine involves the reaction of 4-methylpiperidine with trimethylpyrazole and sulfonyl chloride. This reaction is carried out in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain a pure compound.

properties

Product Name

4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine

Molecular Formula

C12H21N3O2S

Molecular Weight

271.38 g/mol

IUPAC Name

4-methyl-1-(3,4,5-trimethylpyrazol-1-yl)sulfonylpiperidine

InChI

InChI=1S/C12H21N3O2S/c1-9-5-7-14(8-6-9)18(16,17)15-12(4)10(2)11(3)13-15/h9H,5-8H2,1-4H3

InChI Key

OURWRGVTHHYWNJ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)N2C(=C(C(=N2)C)C)C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2C(=C(C(=N2)C)C)C

Origin of Product

United States

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